![molecular formula C14H12O2S B2531380 4-[(2-Methylphenyl)sulfanyl]benzoic acid CAS No. 851608-77-0](/img/structure/B2531380.png)

4-[(2-Methylphenyl)sulfanyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

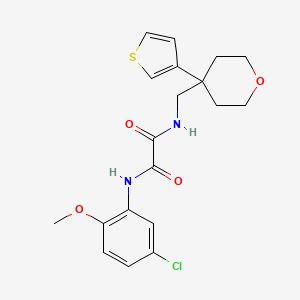

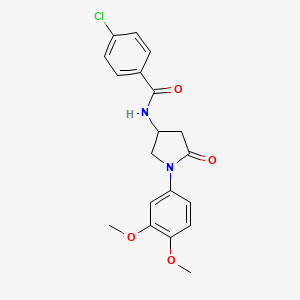

4-[(2-Methylphenyl)sulfanyl]benzoic acid is a useful research compound. Its molecular formula is C14H12O2S and its molecular weight is 244.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Behavior and Cleavage of Azo Bonds

Mandić et al. (2004) explored the electrochemical reduction of azo-benzoic acids, revealing the impact of substituent positions on electrochemical behavior and proposing a reduction mechanism leading to amino salicylic and sulfanilic acids. This study underscores the role of sulfur-containing benzoic acids in electrochemical applications and the cleavage of azo bonds, which is pertinent to environmental remediation and analytical chemistry (Mandić et al., 2004).

Antidepressant Metabolism

Hvenegaard et al. (2012) identified enzymes involved in the oxidative metabolism of Lu AA21004, a novel antidepressant. This research highlights the transformation of sulfur-containing benzoic acid derivatives through oxidation, contributing to the understanding of drug metabolism and pharmacokinetics (Hvenegaard et al., 2012).

Anti-Helicobacter Pylori Agents

Carcanague et al. (2002) developed novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori. This application is crucial for developing new antimicrobial agents (Carcanague et al., 2002).

High Refractive Index Polyimides

Tapaswi et al. (2015) synthesized transparent aromatic polyimides derived from thiophenyl-substituted benzidines, achieving high refractive indices and small birefringence, essential for advanced optical materials and electronics (Tapaswi et al., 2015).

Catalysis in Organic Synthesis

Tayebi et al. (2011) utilized sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions, highlighting the role of sulfur-containing carboxylic acids in promoting sustainable and efficient synthetic methodologies (Tayebi et al., 2011).

Stress Tolerance in Plants

Senaratna et al. (2004) found that benzoic acid and its derivatives induce multiple stress tolerance in plants, a discovery that could lead to agricultural advancements in crop resistance to environmental stressors (Senaratna et al., 2004).

Mechanism of Action

Mode of Action

It is known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution

Biochemical Pathways

The biochemical pathways affected by 4-[(2-Methylphenyl)sulfanyl]benzoic acid are currently unknown . It’s possible that the compound could affect pathways related to the targets it interacts with. More research is needed to summarize the affected pathways and their downstream effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound

Safety and Hazards

Properties

IUPAC Name |

4-(2-methylphenyl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUWVADZGZZEPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2531302.png)

![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)

![5-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2531309.png)

![3-isopentyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2531312.png)

![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)

![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)

![Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B2531320.png)